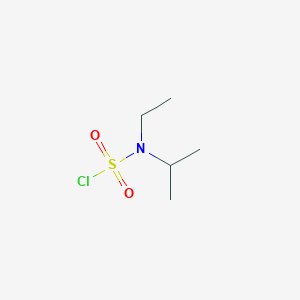
2-Ethoxy-4-formylphenyl 3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves various steps. For instance, a biologically active 1,2,4-triazole Schiff base was obtained through condensation of 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with 2-ethoxy-4-formylphenyl-4-methoxybenzoate . Another approach involves a Friedel Crafts acylation followed by a Clemmensen Reduction .Aplicaciones Científicas De Investigación
Chromogenic Indicators and Cell Viability 2-Ethoxy-4-formylphenyl 3-nitrobenzoate and its derivatives have been explored for various applications, including their role in developing chromogenic indicators for biological research. For instance, a water-soluble disulfonated tetrazolium salt, which is structurally related to the subject compound, has been synthesized and used as a chromogenic indicator for NADH as well as a cell viability indicator in proliferation assays. This application underscores the potential of such compounds in bioanalytical chemistry, offering a sensitive method to detect NADH levels and assess cell health (Ishiyama et al., 1997).
Rate Mechanism and Electronic Effects Another aspect of research focuses on the effect of substituents, like the ethoxy and nitro groups, on the reaction mechanisms and rates in organic synthesis. Studies have examined how these groups influence the behavior of compounds under various conditions, offering insights into their reactivity and potential applications in synthetic organic chemistry (Um et al., 2005).
NMR and DFT Studies Furthermore, compounds similar to this compound have been subjects of NMR and DFT studies to elucidate their structural and electronic properties. Such research provides a deeper understanding of the molecule's behavior in solution and its interactions, which is crucial for designing new materials and drugs (Szczeciński et al., 2006).
Environmental Stability and Degradation The influence of nitro groups on the stability and degradation of compounds is another area of interest. Studies in this domain help in understanding the environmental fate of such compounds and their potential uses in materials science, particularly in developing polymers with specific degradation profiles or stability requirements (Blinco et al., 2008).
Catalysis and Chemical Reductions Research also extends to the catalytic applications of compounds bearing nitrobenzoate groups. For instance, ruthenium-catalyzed reductions of nitroarenes to aminoarenes using formic acid have been demonstrated, showcasing the utility of such compounds in synthetic chemistry and the production of industrially relevant amines (Watanabe et al., 1984).
Synthesis and Antimicrobial Activity Additionally, the synthesis and characterization of metal complexes with ligands derived from this compound have shown antimicrobial activities, highlighting their potential in developing new antimicrobial agents (Al-Alzawi et al., 2023).
Mecanismo De Acción
Target of Action
Compounds with similar structures are often used in organic synthesis, particularly in reactions involving carbon-carbon bond formation .
Mode of Action
Without specific studies on this compound, it’s difficult to say exactly how it interacts with its targets. Compounds with nitro groups are often involved in reactions where the nitro group is reduced to an amine .
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. If the compound undergoes reduction to form an amine, this could potentially affect a variety of biochemical pathways, depending on the specific context .
Result of Action
The molecular and cellular effects of “2-Ethoxy-4-formylphenyl 3-nitrobenzoate” would depend on its specific targets and mode of action. As mentioned above, if it’s involved in reactions where the nitro group is reduced to an amine, this could potentially have a variety of effects, depending on the context .
Propiedades
IUPAC Name |
(2-ethoxy-4-formylphenyl) 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO6/c1-2-22-15-8-11(10-18)6-7-14(15)23-16(19)12-4-3-5-13(9-12)17(20)21/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLSBFWRRNEZBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(Furan-2-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2966481.png)

![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-methylpropanamide](/img/structure/B2966483.png)

![Diethyl 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2966487.png)


![ethyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2966492.png)
![ethyl 1-{[4-(tert-butyl)phenyl]sulfonyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2966493.png)
![1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)urea](/img/structure/B2966494.png)

